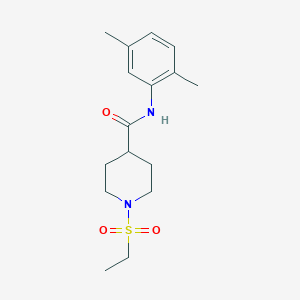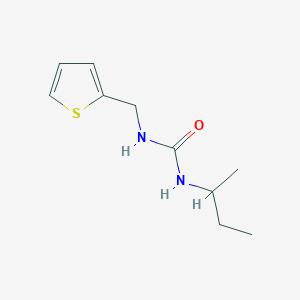![molecular formula C16H25NO B4857595 1-[4-(3,4-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4857595.png)
1-[4-(3,4-dimethylphenoxy)butyl]pyrrolidine
Übersicht
Beschreibung
1-[4-(3,4-dimethylphenoxy)butyl]pyrrolidine, also known as DMXB-A, is a synthetic compound that belongs to the class of pyrrolidine derivatives. It has been extensively studied for its potential use in treating various neurological disorders such as Alzheimer's disease, schizophrenia, and Parkinson's disease. In
Wirkmechanismus
1-[4-(3,4-dimethylphenoxy)butyl]pyrrolidine acts as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel that is widely distributed in the brain and is involved in various physiological processes such as learning, memory, and attention. Activation of the α7 nAChR by this compound leads to the influx of calcium ions into the cell, which triggers a series of intracellular signaling pathways that ultimately result in the neuroprotective and cognitive-enhancing effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models of neurological disorders. It has been found to reduce oxidative stress and inflammation in the brain, which are major contributors to the pathogenesis of these disorders. This compound has also been shown to improve cognitive function and memory by modulating the activity of various neurotransmitters such as acetylcholine, dopamine, and glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-[4-(3,4-dimethylphenoxy)butyl]pyrrolidine in lab experiments is its selectivity for the α7 nAChR. This allows for precise modulation of the receptor activity without affecting other neurotransmitter systems. Additionally, this compound has been shown to have a good safety profile and low toxicity in animal models. However, one of the limitations of using this compound in lab experiments is its relatively short half-life, which may require frequent dosing to maintain its effects.
Zukünftige Richtungen
There are several future directions for the research on 1-[4-(3,4-dimethylphenoxy)butyl]pyrrolidine. One potential application is its use in treating schizophrenia, which has been linked to dysfunction of the α7 nAChR. Another potential application is its use in treating Parkinson's disease, which has been linked to oxidative stress and inflammation in the brain. Additionally, further studies are needed to explore the potential of this compound in modulating other neurotransmitter systems and its effects on long-term cognitive function.
Wissenschaftliche Forschungsanwendungen
1-[4-(3,4-dimethylphenoxy)butyl]pyrrolidine has been extensively studied for its potential use in treating various neurological disorders. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been shown to modulate the activity of various neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in the pathogenesis of neurological disorders.
Eigenschaften
IUPAC Name |
1-[4-(3,4-dimethylphenoxy)butyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-14-7-8-16(13-15(14)2)18-12-6-5-11-17-9-3-4-10-17/h7-8,13H,3-6,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILPRZCQDSLDBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCN2CCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-bis(5-bromo-2-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B4857523.png)

![2,4-dichloro-N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B4857554.png)
![5-[(4-methoxy-1-naphthyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4857558.png)

![N-(2-chloro-3-pyridinyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4857571.png)
![2-cyano-N-(3-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4857576.png)
![5-(2-chlorobenzylidene)-3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4857590.png)
![2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B4857603.png)
![N-(4-ethoxyphenyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarboxamide](/img/structure/B4857604.png)
![methyl 7-cyclopropyl-3-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4857619.png)
![2-[(mesitylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4857622.png)
![3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B4857626.png)
![1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-ethylpiperazine](/img/structure/B4857628.png)